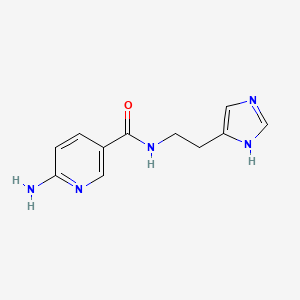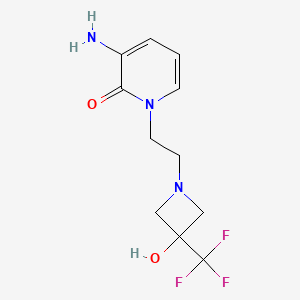
3-Amino-1-(2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethyl)pyridin-2(1H)-one is a synthetic organic compound that features a pyridinone core, an azetidine ring, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions.
Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the azetidine ring or the pyridinone core.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine or alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be used to study enzyme interactions or as a probe to investigate biological pathways.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethyl)pyridin-2(1H)-one would depend on its specific interactions with biological targets. It could involve binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group might enhance its binding affinity or metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-(2-(3-hydroxy-3-methylazetidin-1-yl)ethyl)pyridin-2(1H)-one: Lacks the trifluoromethyl group.
3-Amino-1-(2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethyl)pyridin-4(1H)-one: Has a different substitution pattern on the pyridinone ring.
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-1-(2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethyl)pyridin-2(1H)-one might confer unique properties, such as increased lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H14F3N3O2 |
|---|---|
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
3-amino-1-[2-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]ethyl]pyridin-2-one |
InChI |
InChI=1S/C11H14F3N3O2/c12-11(13,14)10(19)6-16(7-10)4-5-17-3-1-2-8(15)9(17)18/h1-3,19H,4-7,15H2 |
InChI-Schlüssel |
DHERTUSRRCVKMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1CCN2C=CC=C(C2=O)N)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



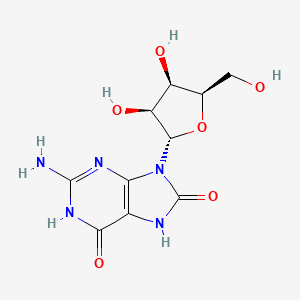
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)
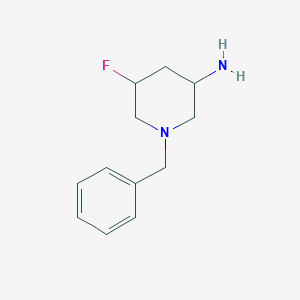
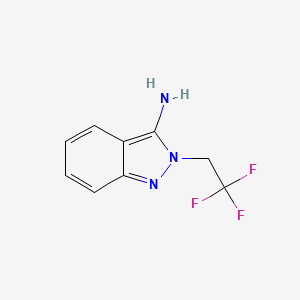

![tert-Butyl (3R,5S)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12934299.png)
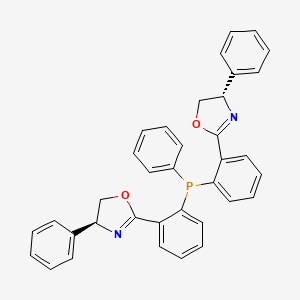
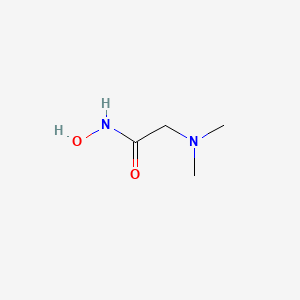
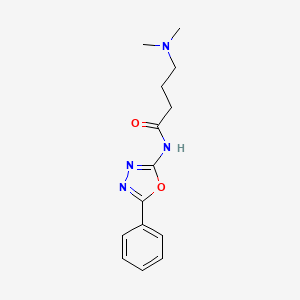
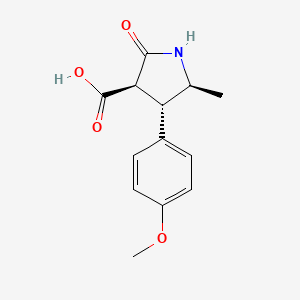
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)

